molecular formula C22H26N4O4S B2369648 2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)-N-(3-methoxypropyl)acetamide CAS No. 688356-37-8

2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)-N-(3-methoxypropyl)acetamide

Cat. No.: B2369648
CAS No.: 688356-37-8
M. Wt: 442.53
InChI Key: YSAWKNWMQYYRBN-UHFFFAOYSA-N
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Description

This compound is a quinazoline-based derivative featuring a 3,5-dimethoxyphenylamino substituent at the 4-position of the quinazoline core, a sulfanyl (-S-) linkage at the 2-position, and an N-(3-methoxypropyl)acetamide side chain. Quinazoline derivatives are widely studied for their biological activities, including kinase inhibition and protein-protein interaction modulation. The structural uniqueness of this compound lies in its combination of methoxy groups (3,5-dimethoxy and 3-methoxypropyl), which may enhance solubility and binding specificity compared to simpler analogs.

Properties

IUPAC Name

2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanyl-N-(3-methoxypropyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O4S/c1-28-10-6-9-23-20(27)14-31-22-25-19-8-5-4-7-18(19)21(26-22)24-15-11-16(29-2)13-17(12-15)30-3/h4-5,7-8,11-13H,6,9-10,14H2,1-3H3,(H,23,27)(H,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSAWKNWMQYYRBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)CSC1=NC2=CC=CC=C2C(=N1)NC3=CC(=CC(=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)-N-(3-methoxypropyl)acetamide involves several steps. The synthetic route typically starts with the preparation of the quinazoline core, followed by the introduction of the 3,5-dimethoxyanilino group. The final step involves the attachment of the sulfanyl-N-(3-methoxypropyl)acetamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Chemical Reactions Analysis

2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)-N-(3-methoxypropyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the quinazoline core or the anilino group, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)-N-(3-methoxypropyl)acetamide has a wide range of scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies related to cell signaling and molecular interactions.

    Medicine: It has shown potential as an anticancer agent, with studies indicating its ability to inhibit the growth of certain cancer cell lines

    Industry: The compound is used in the development of new pharmaceuticals and chemical products.

Mechanism of Action

The mechanism of action of 2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)-N-(3-methoxypropyl)acetamide involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes or receptors involved in cell proliferation and survival, leading to the suppression of cancer cell growth .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison with Quinazoline Derivatives

The target compound shares a quinazoline core with IPPQ (2-(3,5-dimethylisoxazol-4-yl)-N-((4-((3-phenylpropyl)amino)quinazolin-2-yl)methyl)acetamide), a known disruptor of the CaVα-β protein interaction . Key differences include:

  • Substituents at the 4-position: The target compound has a 3,5-dimethoxyphenylamino group, whereas IPPQ features a 3-phenylpropylamino group. The methoxy groups in the target compound may improve hydrophilicity compared to IPPQ’s hydrophobic phenylpropyl chain.
  • Linkage at the 2-position: The target compound employs a sulfanyl (-S-) bridge, while IPPQ uses a methylene (-CH2-) group.
  • Side-chain modifications : The N-(3-methoxypropyl)acetamide in the target compound contrasts with IPPQ’s isoxazole-containing acetamide, which may influence steric bulk and binding pocket compatibility.

Physicochemical and Pharmacokinetic Properties

Data from structurally related compounds () provide insights:

  • Methoxy substituents : Compounds with methoxy groups (e.g., 13b in ) exhibit lower melting points (274°C for 13b vs. 288°C for methyl-substituted 13a ), suggesting enhanced solubility . This trend may extend to the target compound.
  • Sulfanyl vs. cyano groups: While the target compound has a sulfanyl linkage, analogs like 13a–b () use cyano groups. Sulfanyl moieties generally offer better stability under physiological conditions compared to cyano groups, which are prone to hydrolysis.

Data Table: Key Comparisons

Property Target Compound IPPQ 13b ()
Core Structure Quinazoline Quinazoline Cyanoacetanilide
4-Position Substituent 3,5-Dimethoxyphenylamino 3-Phenylpropylamino 4-Methoxyphenylhydrazinylidene
2-Position Linkage Sulfanyl (-S-) Methylene (-CH2-) Cyano (-C≡N)
Side Chain N-(3-Methoxypropyl)acetamide Isoxazole-containing acetamide N-(4-Sulfamoylphenyl)
Melting Point Not reported Not reported 274°C
Key Functional Groups Methoxy, sulfanyl, acetamide Phenylpropyl, isoxazole Methoxy, cyano, sulfamoyl
Potential Bioactivity Protein interaction modulation, kinase inhibition CaVα-β disruption (IC50 ~5 μM) Antimicrobial, anti-inflammatory

Research Implications and Limitations

  • Advantages of the target compound : Enhanced solubility (methoxy groups) and stability (sulfanyl bridge) make it a promising candidate for in vivo studies.
  • Limitations : Direct biological data for the target compound are absent in the provided evidence. Comparisons rely on structural analogs, necessitating experimental validation.

Biological Activity

The compound 2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)-N-(3-methoxypropyl)acetamide is a member of the quinazoline family, which has gained attention in medicinal chemistry due to its diverse biological activities. Quinazolines are known for their potential as therapeutic agents, particularly in oncology and enzymatic inhibition. This article explores the biological activity of this specific compound, including its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The molecular formula of the compound is C25H24N4O4S , with a molecular weight of 476.55 g/mol . The structural features include a quinazoline core with substitutions that enhance its biological activity.

PropertyValue
Molecular FormulaC25H24N4O4S
Molecular Weight476.55 g/mol
Structural FeaturesQuinazoline core, sulfanyl group, methoxyphenyl substitutions

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity. The synthetic route may include:

  • Formation of the Quinazoline Core : Utilizing starting materials such as anthranilic acid derivatives.
  • Introduction of Functional Groups : Employing methods like nucleophilic substitution to add sulfanyl and methoxy groups.
  • Final Acetamide Formation : Reacting the intermediate with acetic anhydride or similar reagents.

Anticancer Properties

Research indicates that quinazoline derivatives exhibit significant anticancer activity. The specific compound under investigation has shown promise in targeting various cancer cell lines, including prostate and breast cancer.

  • Mechanism of Action : The anticancer effects are believed to be mediated through the inhibition of specific kinases involved in cancer cell proliferation and survival pathways.

Enzyme Inhibition

Studies have demonstrated that this compound can act as an inhibitor for several enzymes, notably:

  • Tyrosinase Inhibition : It has been evaluated for its ability to inhibit tyrosinase, an enzyme critical in melanin production. The inhibition potency was assessed through in vitro assays with IC50 values indicating effective inhibition compared to standard inhibitors such as kojic acid .
CompoundIC50 (µM)Reference
This compound25.75
Kojic Acid30.0

Other Biological Activities

In addition to anticancer and enzyme inhibition properties, quinazoline derivatives have been reported to possess:

  • Antimicrobial Activity : Some studies suggest potential antibacterial properties against various pathogens.
  • Anti-inflammatory Effects : Certain analogs have demonstrated reduced inflammation in preclinical models.

Case Studies

  • Study on Tyrosinase Inhibition : A recent study synthesized a series of quinazoline derivatives, including the target compound, which showed significant inhibition of tyrosinase activity with promising results against melanoma cells .
  • Anticancer Activity Assessment : In vitro studies on breast cancer cell lines (MCF-7) revealed that compounds similar to this compound exhibited cytotoxic effects with IC50 values significantly lower than standard chemotherapeutics .

Q & A

Q. Discrepancies in synthetic yields: What factors contribute to variability, and how can they be controlled?

  • Root Causes :
  • Moisture Sensitivity : Amination steps require anhydrous conditions; use molecular sieves .
  • Catalyst Aging : Freshly prepared Pd/C improves coupling efficiency in Suzuki reactions .

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